4-Chloro-2',6'-diethylbenzanilide
Description
4-Chloro-2',6'-diethylbenzanilide (chemical formula: C₁₇H₁₈ClNO) is a benzanilide derivative featuring a chloro substituent at the 4-position of the benzoyl ring and diethyl groups at the 2' and 6' positions of the aniline ring. Benzanilides are commonly studied for their pesticidal, antimicrobial, and pharmaceutical activities, where substituents like chloro and alkyl groups modulate electronic, steric, and solubility properties .
Properties
CAS No. |
122513-56-8 |
|---|---|
Molecular Formula |
C17H18ClNO |
Molecular Weight |
287.8 g/mol |
IUPAC Name |
4-chloro-N-(2,6-diethylphenyl)benzamide |
InChI |
InChI=1S/C17H18ClNO/c1-3-12-6-5-7-13(4-2)16(12)19-17(20)14-8-10-15(18)11-9-14/h5-11H,3-4H2,1-2H3,(H,19,20) |
InChI Key |
OKHWQTNWIVVERA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2’,6’-diethylbenzanilide typically involves the reaction of 4-chlorobenzoyl chloride with 2,6-diethylaniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for 4-Chloro-2’,6’-diethylbenzanilide are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2’,6’-diethylbenzanilide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted benzanilides.
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Hydrolysis: Formation of 4-chlorobenzoic acid and 2,6-diethylaniline.
Scientific Research Applications
4-Chloro-2’,6’-diethylbenzanilide has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2’,6’-diethylbenzanilide is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .
Comparison with Similar Compounds
The following analysis compares 4-chloro-2',6'-diethylbenzanilide with structurally related compounds, focusing on substituent effects, synthesis pathways, and biological activities.
Structural and Substituent Comparisons
Key Observations :
- Synthetic Routes : Similar to 4-chloro-2(3H)-benzothiazolone, the target compound may be synthesized via N-alkylation or condensation reactions, though diethylation steps would require tailored reagents (e.g., ethyl halides) .
Physicochemical Properties
- Solubility: Compared to hydroxylated chalcones (water-soluble at basic pH), this compound is expected to be sparingly soluble in water but soluble in organic solvents (e.g., DMSO, ethanol), aligning with trends observed in 4-chloro-2,6-dimethylphenol .
- Thermal Stability : Chloro and alkyl substituents generally increase thermal stability. The compound’s melting point is likely higher than chalcones (e.g., 4-chloro-2'-hydroxychalcone, mp ~150°C) but lower than rigid heterocycles like benzothiazolones .
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